2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a pyridinyl group, and a triazolopyridazinyl group, making it a subject of study in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyridazine structure, followed by the introduction of the pyridinyl and chlorophenyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylacetamides.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazolopyridazine core is particularly important for its binding affinity, while the chlorophenyl and pyridinyl groups contribute to its overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(3-(pyridin-3-yl)phenyl)acetamide: Lacks the triazolopyridazine group, resulting in different chemical properties and biological activities.
2-(4-bromophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
Uniqueness
The presence of the triazolopyridazine group in 2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide distinguishes it from other compounds. This group enhances its binding affinity to biological targets and contributes to its unique chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN6O/c25-19-8-6-16(7-9-19)13-23(32)27-20-5-1-3-17(14-20)21-10-11-22-28-29-24(31(22)30-21)18-4-2-12-26-15-18/h1-12,14-15H,13H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADDQLFHHRIKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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